molecular formula C20H23N5OS B2640411 N-(2,4-dimethylphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide CAS No. 1775542-62-5

N-(2,4-dimethylphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide

Cat. No.: B2640411
CAS No.: 1775542-62-5
M. Wt: 381.5
InChI Key: DMZHZEPDBIIUJW-UHFFFAOYSA-N
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Description

The compound N-(2,4-dimethylphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide features a pyrazolo[1,5-a]pyrazine core substituted with a thiomorpholin-4-yl group at position 4, a methyl group at position 6, and a 2,4-dimethylphenyl carboxamide at position 2. The 2,4-dimethylphenyl group balances steric and electronic effects, which may influence receptor binding or solubility. This scaffold is structurally related to bioactive pyrazolo-pyrimidine and pyrazolo-pyrazine derivatives reported in pharmacological studies, often targeting enzymes or receptors .

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-6-methyl-4-thiomorpholin-4-ylpyrazolo[1,5-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5OS/c1-13-4-5-16(14(2)10-13)22-20(26)17-11-18-19(24-6-8-27-9-7-24)21-15(3)12-25(18)23-17/h4-5,10-12H,6-9H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMZHZEPDBIIUJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=NN3C=C(N=C(C3=C2)N4CCSCC4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide typically involves multi-step organic reactions. The starting materials often include 2,4-dimethylaniline, thiomorpholine, and pyrazolo[1,5-a]pyrazine derivatives. The synthetic route may involve:

    Nitration and Reduction: Nitration of 2,4-dimethylaniline followed by reduction to obtain the corresponding amine.

    Cyclization: Formation of the pyrazolo[1,5-a]pyrazine core through cyclization reactions.

    Amidation: Coupling of the amine with the carboxylic acid derivative to form the final carboxamide product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used for purification.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to bind to the active site of these enzymes, blocking their activity and disrupting cellular processes.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reported Properties/Inferences
N-(2,4-Dimethylphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide (Target Compound) C₂₁H₂₄N₆O₂S 432.52 2,4-Dimethylphenyl, thiomorpholin High lipophilicity (thiomorpholin); balanced steric bulk (dimethylphenyl)
N-(2-Methoxyphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide C₂₀H₂₂N₆O₃S 434.50 2-Methoxyphenyl, thiomorpholin Increased polarity (methoxy group); potential for hydrogen bonding
N-(2-Furylmethyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide C₁₃H₁₂N₄O₃ 272.26 Furylmethyl, 4-oxo-4,5-dihydropyrazolo Lower molecular weight; furan ring may enhance solubility but reduce metabolic stability
6-Methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxylic acid C₁₂H₁₄N₄O₂S 278.33 Carboxylic acid (precursor) Higher aqueous solubility (acidic group) but reduced cell permeability compared to amide
N-[(1S)-1-Cyclopropyl-2,2,2-trifluoroethyl]-4-[6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl]-2-thiophenecarboxamide C₂₃H₁₈F₄N₅O₂S 520.48 Fluorophenyl, thiophenecarboxamide, trifluoroethyl Enhanced aromatic interactions (fluorophenyl); trifluoroethyl may improve metabolic resistance

Key Comparative Insights

The 2,4-dimethylphenyl group offers moderate steric bulk compared to 2-methoxyphenyl (), which introduces polarity via the methoxy group. This difference may affect binding to hydrophobic enzyme pockets .

Impact of Heterocyclic Modifications :

  • The 4-oxo-4,5-dihydropyrazolo analog () has a saturated pyrazine ring, reducing aromaticity and possibly altering bioactivity .
  • Replacement of pyrazine with pyrazolo[1,5-a]pyrimidine () introduces additional nitrogen atoms, which may enhance hydrogen bonding with targets like kinases .

Carboxamide vs. Carboxylic Acid :

  • The carboxylic acid precursor () exhibits higher solubility but lower cellular uptake compared to the carboxamide derivative. This trade-off is critical for oral bioavailability .

Fluorine and Trifluoroethyl Substituents :

  • The 4-fluorophenyl group in enhances π-π stacking with aromatic residues in proteins, while the trifluoroethyl group improves metabolic stability by resisting oxidative degradation .

Research Findings and Limitations

  • Synthetic Routes : highlights methods for synthesizing pyrazolo-pyrimidine hybrids, suggesting the target compound could be prepared via analogous cyclization or condensation reactions .
  • Limitations : The provided evidence lacks explicit biological or pharmacokinetic data for the target compound. Conclusions are inferred from structural analogs and substituent trends.

Biological Activity

N-(2,4-dimethylphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C15H20N4OSC_{15}H_{20}N_{4}OS, with a molecular weight of approximately 304.41 g/mol. The structure includes a pyrazolo[1,5-a]pyrazine core, which is significant for its biological activity.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a range of biological activities, including:

  • Antitumor Activity : Many pyrazole derivatives have shown effectiveness against various cancer cell lines by inhibiting key oncogenic pathways.
  • Anti-inflammatory Effects : Pyrazole compounds can modulate inflammatory responses, making them candidates for treating inflammatory diseases.
  • Antimicrobial Properties : Some derivatives demonstrate activity against bacterial and fungal pathogens.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications in its structure. Key factors include:

  • Substituents on the Pyrazole Ring : Variations in the substituents can enhance or reduce activity.
  • Thiomorpholine Group : This moiety may contribute to the compound's interaction with biological targets.

Antitumor Activity

A study evaluated the cytotoxic effects of various pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting that modifications to the pyrazole structure could enhance anticancer properties .

Anti-inflammatory Effects

In another investigation, compounds similar to this compound were tested for their ability to inhibit nitric oxide production in macrophages. The findings indicated a promising anti-inflammatory profile, which could be beneficial in treating conditions like rheumatoid arthritis .

Data Table: Summary of Biological Activities

Activity TypeEvidence/SourceRemarks
AntitumorIn vitro studies on MCF-7 and MDA-MB-231 cellsSignificant cytotoxicity observed
Anti-inflammatoryNitric oxide inhibition assaysPotential for treating inflammatory diseases
AntimicrobialVarious studies on pyrazole derivativesEffective against certain bacterial strains

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